

Application Note: Quantification of DALDA in Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Tyrosyl-arginyl-phenylalanyl-lysineamide

Cat. No.: B044049

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Abstract

This application note describes a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of DALDA (H-D-Arg-Dmt-Lys-Phe-NH₂), a potent and selective μ -opioid receptor agonist, in plasma. The protocol outlines a straightforward protein precipitation procedure for sample preparation and provides typical ultra-high performance liquid chromatography (UPLC) and multiple reaction monitoring (MRM) mass spectrometry parameters. This method is intended for researchers, scientists, and drug development professionals requiring a robust starting point for the bioanalysis of DALDA. All presented validation data are representative examples based on FDA guidelines and should be confirmed through method-specific validation.

Introduction

DALDA is a synthetic tetrapeptide analog of endogenous opioid peptides. It is a highly selective agonist for the μ -opioid receptor and has been investigated for its therapeutic potential in various conditions, including ischemia-reperfusion injury and pain management. Accurate quantification of DALDA in biological matrices like plasma is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. LC-MS/MS offers the high sensitivity and specificity required for the bioanalysis of such peptides in complex biological fluids. This document provides a detailed protocol and representative performance data for the quantification of DALDA in plasma.

Experimental Protocols

Materials and Reagents

- Analyte: DALDA (H-D-Arg-Dmt-Lys-Phe-NH₂) reference standard
- Internal Standard (IS): Deuterated DALDA (e.g., d₅-DALDA)
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water
- Matrix: Drug-free plasma (e.g., human, rat, ovine) with K₂-EDTA anticoagulant

Instrumentation

- LC System: UPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC, Sciex ExionLC)
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S)
- Analytical Column: Reversed-phase C₁₈ column (e.g., Waters ACQUITY UPLC BEH C₁₈, 1.7 µm, 2.1 x 50 mm)

Sample Preparation: Protein Precipitation

- Thaw plasma samples and standards on ice. Vortex to ensure homogeneity.
- Aliquot 50 µL of each plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
- Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL in 50% methanol) to each tube, except for blank samples.
- Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
- Vortex vigorously for 1 minute.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial or 96-well plate.
- Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Method

The chromatographic parameters are designed for rapid and efficient separation of DALDA from matrix components.

Parameter	Condition
Column	ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.5 mL/min
Column Temperature	40°C
Injection Volume	5 µL
Gradient Program	Time (min)
0.0	
0.5	
2.5	
2.6	
3.5	
3.6	
4.5	

Mass Spectrometry Method

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with MRM for data acquisition.

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Temp.	550°C
IonSpray Voltage	5500 V
Curtain Gas	35 psi
Collision Gas	Medium
Ion Source Gas 1	50 psi
Ion Source Gas 2	50 psi
MRM Transitions	Analyte
DALDA	
d5-DALDA (IS)	

Note: The precursor ion for DALDA ($[M+H]^+$) is calculated based on its molecular weight. The product ion and collision energy are based on published data.^[1] The internal standard transition is a representative example and should be empirically determined.

Data Presentation

The following tables represent typical performance characteristics for a validated bioanalytical method according to FDA guidelines.^{[2][3]}

Table 1: Example Calibration Curve Parameters

Parameter	Value
Linearity Range	0.1 - 100 ng/mL
Regression Model	Linear
Weighting	1/x ²

| Correlation Coeff. (r²) | > 0.995 |

Table 2: Example Precision and Accuracy Data

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV) (n=5)	Intra-day Accuracy (%Bias) (n=5)	Inter-day Precision (%CV) (n=15)	Inter-day Accuracy (%Bias) (n=15)
LLOQ	0.1	≤ 20%	± 20%	≤ 20%	± 20%
Low QC	0.3	≤ 15%	± 15%	≤ 15%	± 15%
Mid QC	10	≤ 15%	± 15%	≤ 15%	± 15%

| High QC | 80 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

Table 3: Example Method Performance Characteristics

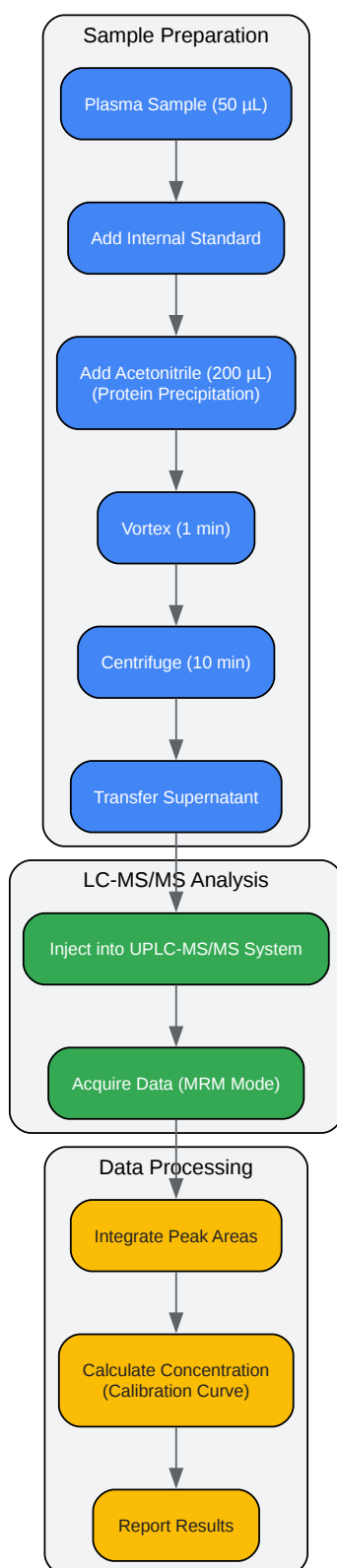
Parameter	Typical Acceptance Criteria
Lower Limit of Quantification (LLOQ)	0.1 ng/mL
Selectivity	No significant interference at the retention time of the analyte and IS in at least 6 sources of blank matrix. [4]
Matrix Effect	CV of IS-normalized matrix factor ≤ 15% in at least 6 sources of blank matrix.

| Recovery | Consistent and reproducible across the concentration range. |

Visualizations

Experimental Workflow

The overall workflow for the quantification of DALDA in plasma is depicted below.

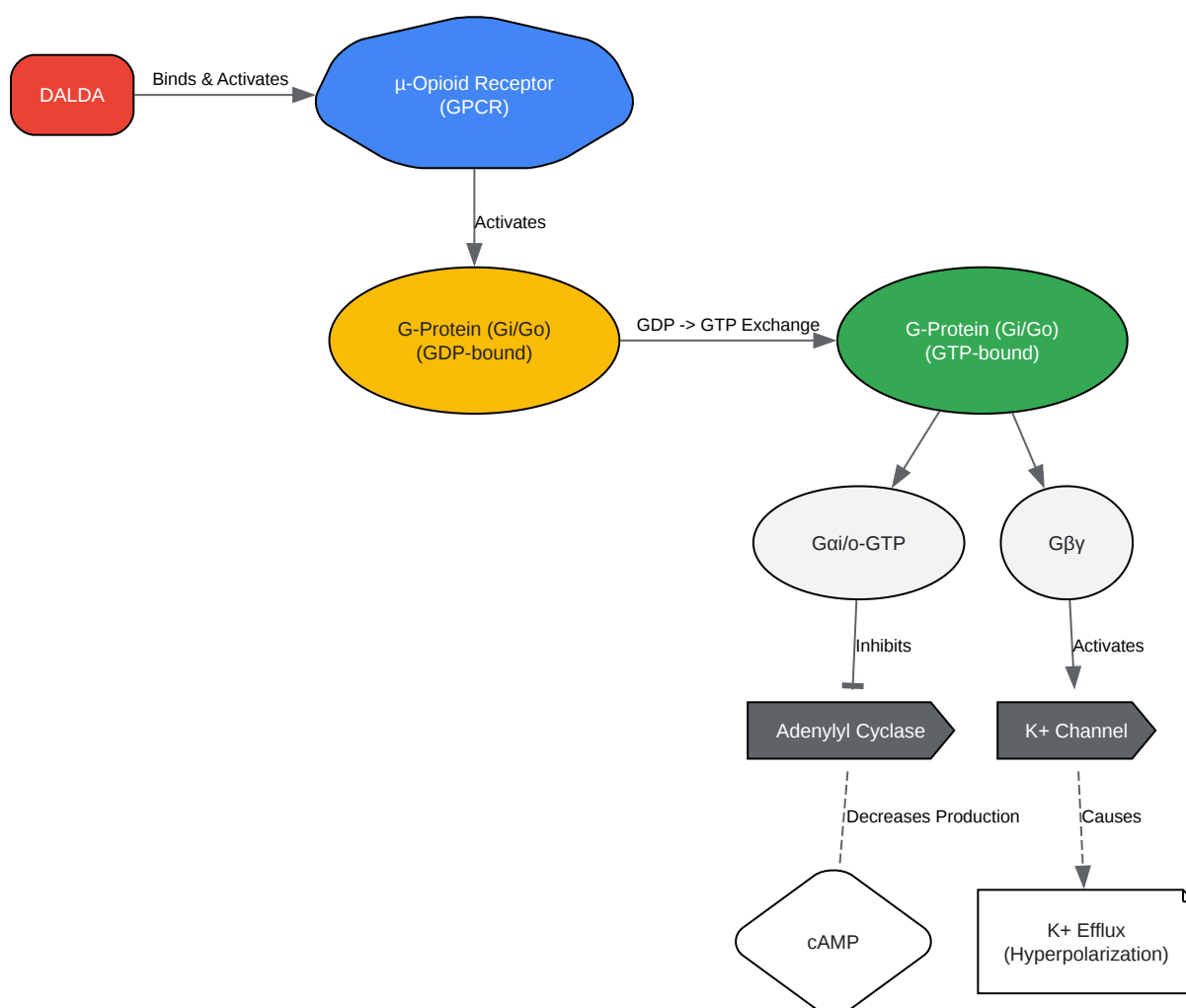


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Caption: Experimental workflow for DALDA quantification.

DALDA Signaling Pathway

DALDA acts as an agonist at the μ -opioid receptor, which is a G-protein coupled receptor (GPCR). The simplified signaling cascade is shown below.



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Caption: Simplified μ -opioid receptor signaling pathway.

Conclusion

This application note provides a comprehensive, representative protocol for the quantification of DALDA in plasma using LC-MS/MS. The detailed steps for sample preparation via protein precipitation, along with the specified UPLC and MS/MS conditions, serve as a robust starting point for method development and validation. The provided workflow and signaling pathway diagrams, in conjunction with example performance data tables, offer a complete resource for researchers engaged in the bioanalysis of this therapeutic peptide. It is imperative that users perform a full method validation to ensure the protocol meets the specific requirements of their study.

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